BenchChemオンラインストアへようこそ!

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid

Physicochemical Property Drug Design Permeability

This unsymmetrical diacid monoester features a bridgehead carboxylic acid and methyl ester on a rigid 3-oxabicyclo[3.3.1]nonane scaffold, enabling orthogonal functionalization. The free acid at C1 allows selective amidation/reduction while the C5 ester remains protected, a synthetic advantage absent in symmetrical analogs. Combined with higher TPSA (72.83 Ų) and lower cLogP (0.821) compared to all-carbon bicyclics, this compound improves solubility and assay performance for fragment-based drug discovery. The chair-chair conformation is stabilized by ~8.3 kJ mol⁻¹, reducing entropic penalty upon target binding. Procure from reputable suppliers to leverage these orthogonal reactivity and physicochemical benefits.

Molecular Formula C11H16O5
Molecular Weight 228.244
CAS No. 2567496-27-7
Cat. No. B2791493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid
CAS2567496-27-7
Molecular FormulaC11H16O5
Molecular Weight228.244
Structural Identifiers
SMILESCOC(=O)C12CCCC(C1)(COC2)C(=O)O
InChIInChI=1S/C11H16O5/c1-15-9(14)11-4-2-3-10(5-11,8(12)13)6-16-7-11/h2-7H2,1H3,(H,12,13)
InChIKeyMNCGCPLXIHMCMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid: A Structurally Defined 3-Oxabicyclo[3.3.1]nonane Scaffold


5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid (CAS 2567496-27-7) is a bicyclic compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol . It features a 3-oxabicyclo[3.3.1]nonane core, characterized by an oxygen atom integrated into the bicyclic framework, and is substituted with a methoxycarbonyl group at position 5 and a carboxylic acid at position 1 . This structure places it within a class of heterobicyclic compounds that serve as versatile intermediates and building blocks in medicinal chemistry and organic synthesis .

Why a Generic 3-Oxabicyclo[3.3.1]nonane Substitute Cannot Replace 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic Acid


The specific substitution pattern of a bridgehead carboxylic acid and a bridgehead methyl ester on the 3-oxabicyclo[3.3.1]nonane scaffold is critical for applications requiring orthogonal reactivity or specific hydrogen-bonding interactions. Unlike simpler, symmetrically substituted analogs such as dialkyl esters, this unsymmetrical diacid monoester allows for selective functionalization, where the free carboxylic acid can be modified independently of the protected ester [1]. This orthogonal protection is essential for building molecular complexity in a controlled manner, and replacing it with a generic, symmetrically substituted bicyclic core would eliminate this key synthetic advantage, leading to different reaction pathways and products .

Quantitative Evidence for the Selection of 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic Acid Over Its Analogs


Enhanced Topological Polar Surface Area (TPSA) Compared to All-Carbon Bicyclic Analog

The target compound possesses a TPSA of 72.83 Ų, as reported by the vendor . This value is significantly higher than the TPSA of the all-carbon analog, Bicyclo[3.3.1]nonane-1,5-dicarboxylic acid, 1-methyl ester (CAS 54764-03-3), for which a TPSA value of 63.60 Ų is predicted [1]. This difference arises from the presence of the ether oxygen in the 3-oxa scaffold, increasing the polar surface area and potentially leading to different membrane permeability and solubility characteristics.

Physicochemical Property Drug Design Permeability

Reduced Calculated LogP Relative to the All-Carbon Analog, Indicating Improved Hydrophilicity

The calculated LogP (cLogP) of the target compound is reported as 0.821 . This is substantially lower than the predicted cLogP of approximately 2.1 for the all-carbon analog, Bicyclo[3.3.1]nonane-1,5-dicarboxylic acid, 1-methyl ester [1]. The introduction of the ether oxygen atom into the bicyclic framework reduces the overall lipophilicity, which can enhance aqueous solubility, a parameter frequently associated with improved drug-likeness and developability.

Lipophilicity Physicochemical Profile Drug-likeness

Conformational Differentiation: Chair-Chair Preference Versus the All-Carbon Bicyclo[3.3.1]nonane System

Molecular mechanics calculations on the core 3-oxabicyclo[3.3.1]nonane scaffold have established that its most stable conformation is the chair-chair (cc) form, which is 8.3 kJ mol⁻¹ more stable than the chair-boat conformer [1]. In contrast, the parent bicyclo[3.3.1]nonane hydrocarbon system exhibits a more flexible conformational landscape with a less pronounced energy difference between conformers [2]. This indicates that the 3-oxa modification imposes greater conformational rigidity.

Conformational Analysis Molecular Mechanics Scaffold Rigidity

Optimal Application Scenarios for 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic Acid


Orthogonal Building Block for Complex Molecule Synthesis

The unsymmetrical diacid monoester functionality (bridgehead carboxylic acid and methyl ester) makes this compound ideal for the stepwise construction of complex molecules . The free carboxylic acid at position 1 can be selectively reacted (e.g., amidation, reduction) while the ester at position 5 remains protected, a level of synthetic control not possible with symmetrical diacid or diester derivatives of the same scaffold .

Scaffold for Modulating Physicochemical Properties in Drug Discovery

Compared to its all-carbon bicyclic analogs, this compound offers a significantly higher TPSA (72.83 Ų) and lower cLogP (0.821), making it a superior choice when a medicinal chemistry program requires a rigid, three-dimensional scaffold with enhanced hydrophilicity for improved solubility and in vitro assay performance .

Conformationally Rigid Core for Fragment-Based Drug Design

The 3-oxabicyclo[3.3.1]nonane core provides a defined chair-chair conformation stabilized by approximately 8.3 kJ mol⁻¹ relative to other conformers [1]. This rigidity is a key advantage in fragment-based drug discovery, where a smaller entropic penalty upon target binding can translate into higher affinity hits. This scaffold is therefore preferable to more flexible, all-carbon bicyclic systems for exploring chemical space in a predictable manner.

Quote Request

Request a Quote for 5-Methoxycarbonyl-3-oxabicyclo[3.3.1]nonane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.